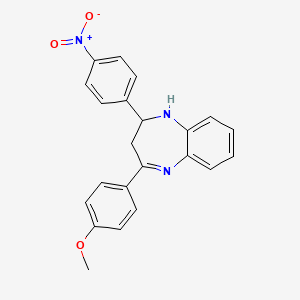![molecular formula C19H29NO6 B4921367 4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate (also known as MPEP) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, fragile X syndrome, and addiction.
Mécanisme D'action
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of mGluR5, MPEP reduces the release of glutamate and decreases excitatory neurotransmission, which can lead to neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, improving motor function, and enhancing cognitive function in animal models of neurological disorders. In addition, MPEP has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in laboratory experiments is its selectivity for mGluR5, which allows for more precise investigation of the role of this receptor in neurological disorders. However, MPEP has some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Orientations Futures
There are many potential future directions for research on MPEP and its therapeutic applications. One area of interest is investigating the use of MPEP in combination with other drugs to enhance its neuroprotective effects. In addition, further research is needed to better understand the precise mechanisms of action of MPEP and its potential for use in treating other neurological disorders. Finally, there is a need for more clinical trials to determine the safety and efficacy of MPEP in human patients.
Méthodes De Synthèse
MPEP can be synthesized using a multi-step process, starting with 2-methylphenol and ethylene oxide to produce 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperidin-1-yl)propan-2-ol to yield MPEP. The final product is obtained as the oxalate salt.
Applications De Recherche Scientifique
MPEP has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. For example, studies have shown that MPEP can improve motor function in animal models of Parkinson's disease by reducing glutamate-mediated excitotoxicity. In addition, MPEP has been shown to improve cognitive function in animal models of fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorder.
Propriétés
IUPAC Name |
4-methyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15-7-9-18(10-8-15)11-12-19-13-14-20-17-6-4-3-5-16(17)2;3-1(4)2(5)6/h3-6,15H,7-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKSERHTXHKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)